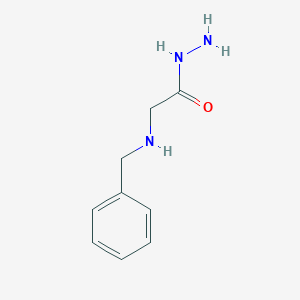

2-(Benzylamino)acetohydrazide

Description

2-(Benzylamino)acetohydrazide is a hydrazide derivative characterized by a benzylamino (-NH-CH₂-C₆H₅) group attached to the α-carbon of the acetohydrazide backbone. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in medicinal chemistry. The compound’s dual functional groups—hydrazide and benzylamino—enable diverse reactivity, including condensation with aldehydes/ketones to form hydrazones, coordination with metal ions, and participation in heterocyclic syntheses (e.g., triazoles, oxadiazoles) .

Properties

IUPAC Name |

2-(benzylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-12-9(13)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQSMDJOSNHHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)acetohydrazide typically involves the reaction of benzylamine with acetohydrazide. One common method includes the condensation of benzylamine with ethyl chloroacetate to form ethyl 2-(benzylamino)acetate, followed by hydrazinolysis to yield the desired product . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamino or acetohydrazide moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research indicates that hydrazide derivatives, including 2-(Benzylamino)acetohydrazide, exhibit notable antimicrobial activities. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives synthesized from hydrazides demonstrated significant antibacterial activity against strains such as Mycobacterium tuberculosis and Staphylococcus aureus .

Antitubercular Activity:

The compound has been evaluated for its antitubercular properties, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 1.2 μg/mL against Mycobacterium tuberculosis . This highlights the potential of hydrazide derivatives in developing new treatments for tuberculosis.

Antioxidant Activity:

In addition to antimicrobial effects, this compound has shown promising antioxidant activity. The DPPH assay results indicated moderate to good inhibition percentages, suggesting its potential role in combating oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of benzylamine with acetohydrazide. Various synthetic routes have been explored to enhance yield and purity. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications in the benzyl group or the hydrazide moiety can significantly impact the compound's efficacy against various biological targets. For example, substituting different functional groups on the benzyl ring has been shown to alter antimicrobial potency and selectivity .

Case Studies

Several case studies exemplify the applications of this compound in pharmaceutical research:

-

Case Study 1: Antitubercular Screening

A series of hydrazone derivatives derived from this compound were screened for their antitubercular activity using the Alamar Blue assay. The study revealed several compounds with potent activity against drug-resistant strains of Mycobacterium tuberculosis, demonstrating the compound's potential as a lead for new antitubercular agents . -

Case Study 2: Antioxidant Evaluation

A comparative study assessed various hydrazides' antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications to the hydrazide structure enhanced antioxidant activity, suggesting potential applications in nutraceuticals and dietary supplements aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: Most acetohydrazides are synthesized via hydrazinolysis of ester precursors, with yields ranging from 70–90% depending on substituent complexity .

- Substituent Influence: Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance crystallinity, while bulky aromatic groups (e.g., benzothiazole-thio) may reduce solubility .

Pharmacological Activity Comparison

Key Observations :

- Anticancer Potency : Triazole-thiol derivatives (IC₅₀: 8–25 μM) outperform benzothiazole-thio analogs (GI₅₀: 12–45 μM), likely due to enhanced membrane permeability from sulfur-containing groups .

- Enzyme Inhibition: The PARP1 inhibitor OL-1 exhibits nanomolar potency (IC₅₀: 0.079 μM), attributed to its dibenzooxepin moiety enhancing target binding .

Physicochemical and Reactivity Comparison

- Solubility: 2-(Benzylamino)acetohydrazide is expected to exhibit moderate water solubility due to the hydrophilic hydrazide group, but the benzylamino group may increase lipophilicity compared to phenoxy-substituted analogs (e.g., 2-(4-chlorophenoxy)acetohydrazide) .

- Coordination Chemistry: Unlike 2-(4-bromophenoxy)acetohydrazide, which forms stable Ni(II) complexes , the benzylamino group in this compound may favor chelation via both hydrazide and amine groups, enabling unique metal-binding applications.

- Reactivity: The benzylamino group facilitates Schiff base formation with aldehydes, analogous to pyridylamino derivatives used in oxadiazole synthesis .

Biological Activity

2-(Benzylamino)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and cytoprotective effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 204.23 g/mol

The compound features a hydrazide functional group, which is known for its reactivity and ability to form complexes with metal ions, potentially enhancing its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing a range of effects:

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazides, including this compound, exhibit significant antibacterial properties. A study indicated that similar compounds effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazide derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell metabolism .

Cytoprotective Effects

Notably, research has highlighted the cytoprotective effects of this compound against endoplasmic reticulum (ER) stress-induced cell death. A derivative demonstrated enhanced protective activity against ER stress in pancreatic β-cells, suggesting its potential role in diabetes management .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in rapidly dividing cells .

- Molecular Docking Studies : Molecular docking analyses have shown that this compound and its analogs can bind effectively to enzyme active sites, modulating their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound and its analogs:

-

Antibacterial Activity : A study synthesized a series of benzohydrazides and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL against resistant strains .

Compound MIC (µg/mL) Target Bacteria This compound 10 Staphylococcus aureus Analog A 5 Escherichia coli Analog B 20 Pseudomonas aeruginosa - Cytoprotective Activity : In a study focusing on pancreatic β-cells exposed to ER stressors, the compound showed a protective effect with an EC value of approximately 0.1 µM, indicating high potency in preventing cell death .

- Anticancer Efficacy : In vitro assays demonstrated that specific derivatives significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values ranging from 10 to 50 µM depending on the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.